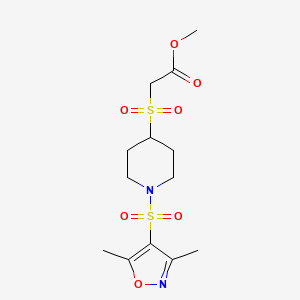

Methyl 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Scientific Research Applications

- Researchers have synthesized and tested derivatives of isoxazole, including those containing the dimethylisoxazole moiety. These compounds exhibit antifungal properties against pathogens like Botrytis cinerea and Rhizoctonia cerealis .

- In subsequent investigations, it was observed that a related compound, DDT26, could induce DNA damage in MCF-7 cells .

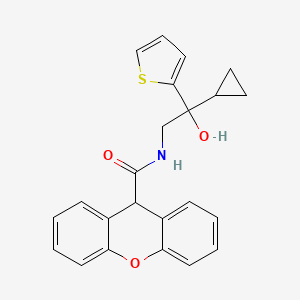

- While not directly related to the compound you mentioned, indole derivatives have been studied for their anti-HIV activity. For instance, researchers reported novel indolyl and oxochromenyl xanthenone derivatives with potential anti-HIV-1 properties .

- The substitution of various groups on the isoxazole ring significantly impacts its biological activity. Researchers have investigated different substituents to fine-tune the compound’s properties .

- Isoxazole derivatives, including those with the dimethylisoxazole motif, serve as valuable building blocks for drug development. Their diverse therapeutic activities (analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, etc.) make them attractive candidates for further exploration .

Antifungal Activity

DNA Damage Induction

Anti-HIV Potential

Biological Activity Modulation

Drug Development Potential

Future Directions

Mechanism of Action

Target of Action

The primary target of Methyl 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetate is Bromodomain-containing protein 4 (BRD4) . BRD4 is a protein that possesses two bromodomains at its N-terminal, enabling it to bind acetylated histones and non-histones . This binding influences gene transcription, cell cycle regulation, and apoptosis .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given its potential influence on gene transcription, cell cycle regulation, and apoptosis. For example, one study found that a compound with similar structure exhibited significant anti-proliferative activity against certain cell lines .

properties

IUPAC Name |

methyl 2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]sulfonylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O7S2/c1-9-13(10(2)22-14-9)24(19,20)15-6-4-11(5-7-15)23(17,18)8-12(16)21-3/h11H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUXAHPPEREHOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Phenylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B2911817.png)

![Ethyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2911818.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2911819.png)

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2911829.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2911836.png)

![7-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2911837.png)